molecular formula C13H14N6O2 B5374386 N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidine

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidine

Cat. No. B5374386
M. Wt: 286.29 g/mol
InChI Key: ASKNWAWAFSORDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidine, also known as DMNP-Guanidine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene is not fully understood, but it is thought to involve interactions with various enzymes and signaling molecules in cells. One proposed mechanism involves the activation of protein kinase C, which can lead to changes in cellular signaling and gene expression. Other studies have suggested that N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene may inhibit cyclic nucleotide phosphodiesterases, which can lead to increased levels of cyclic nucleotides in cells.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene has been shown to have a variety of biochemical and physiological effects, including activation of protein kinase C, inhibition of cyclic nucleotide phosphodiesterases, and modulation of calcium signaling pathways. These effects can lead to changes in cellular signaling, gene expression, and physiological processes such as smooth muscle contraction and platelet aggregation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene is its specificity for certain enzymes and signaling pathways, which makes it a valuable tool for studying these processes in cells. However, one limitation of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene is its potential toxicity and side effects, which can limit its use in certain experiments. Additionally, the synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

There are many potential future directions for research involving N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene. One area of interest is the development of new compounds based on the structure of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene that may have improved specificity and efficacy. Additionally, further studies are needed to fully understand the mechanisms of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene and its effects on cellular signaling and physiological processes. Finally, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene may have potential applications in the development of new drugs for the treatment of various diseases, including cancer and cardiovascular disease.

Synthesis Methods

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene can be synthesized using a variety of methods, including reaction of 2-nitroaniline with 4,6-dimethyl-2-chloropyrimidine followed by reaction with guanidine hydrochloride. Other methods involve the use of different reagents and reaction conditions, but the overall goal is to produce a pure form of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene that can be used in research applications.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a variety of effects on cellular signaling pathways, including activation of protein kinase C and inhibition of cyclic nucleotide phosphodiesterases. These effects make N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene a valuable tool for studying the mechanisms of cellular signaling and the role of various enzymes in these processes.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-nitrophenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-5-3-4-6-11(10)19(20)21/h3-7H,1-2H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKNWAWAFSORDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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